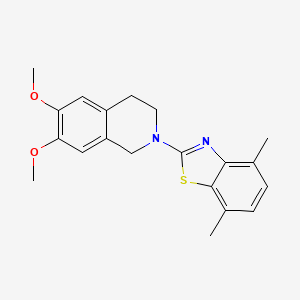![molecular formula C17H19ClN2O B6487851 2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide CAS No. 1286712-03-5](/img/structure/B6487851.png)
2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide (CPAC) is a novel small molecule that has recently been developed for use in a variety of scientific research applications. CPAC is a member of the arylacetamide family and has been used in a variety of biochemical and physiological studies. CPAC has a number of advantages over other compounds in its class, including its low toxicity and its ability to be used in a wide range of laboratory experiments.
科学的研究の応用
2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has been used in a variety of scientific research applications, including in the study of enzyme inhibition, protein-protein interactions, and cell signaling pathways. This compound has been used to study the inhibition of enzymes, such as the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. This compound has also been used to study the interaction between proteins, such as the interaction between the protein kinase C (PKC) and the protein phosphatase 2A (PP2A). Finally, this compound has been used to study the cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
作用機序
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it might interact with its targets in a manner similar to other heterocyclic compounds .
Biochemical Pathways
It’s worth noting that heterocyclic compounds like imidazole and indole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
実験室実験の利点と制限
2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has a number of advantages over other compounds in its class. This compound is a small molecule, which makes it easier to synthesize and use in laboratory experiments. In addition, this compound is relatively non-toxic, making it safer to use in experiments. Finally, this compound has a wide range of applications, making it a versatile compound for use in a variety of scientific research applications.
However, there are some limitations to using this compound in laboratory experiments. This compound is not as soluble in water as some other compounds, making it difficult to work with in some experiments. In addition, this compound is not as stable as some other compounds, which can make it difficult to store for long periods of time.
将来の方向性
Given the potential of 2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide for use in a variety of scientific research applications, there are a number of potential future directions for its use. For example, this compound could be used to study the inhibition of other enzymes, such as the protease enzymes, which are involved in the breakdown of proteins. In addition, this compound could be used to study the interaction between other proteins, such as the interaction between the epidermal growth factor receptor (EGFR) and the insulin receptor (IR). Finally, this compound could be used to study the effects of other cell signaling pathways, such as the Wnt signaling pathway, which is involved in cell differentiation and development.
合成法
2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is synthesized via a two-step process. The first step involves the reaction of 2-chlorophenylacetonitrile with cyclopropylmagnesium bromide in the presence of a base, such as sodium hydroxide, to form the cyclopropyl amide. The second step involves the reaction of the cyclopropyl amide with 1-methyl-1H-pyrrol-2-ylmethyl acetate in the presence of a base, such as sodium hydroxide, to form this compound.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-19-10-4-6-15(19)12-20(14-8-9-14)17(21)11-13-5-2-3-7-16(13)18/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBYDUFODDBOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6487769.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide](/img/structure/B6487777.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B6487789.png)
![3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B6487790.png)
![1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B6487792.png)
![1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B6487799.png)
![N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6487803.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide](/img/structure/B6487805.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpiperazin-1-yl)urea](/img/structure/B6487832.png)
![4-methoxy-N-(2-methoxyethyl)-3,5-dimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6487841.png)
![1-{2-[benzyl(methyl)amino]ethyl}-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6487847.png)
![N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B6487853.png)
![N-cyclopropyl-8-methoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6487859.png)
